Mogroside IIA1

Vue d'ensemble

Description

Mogroside IIA1 Description

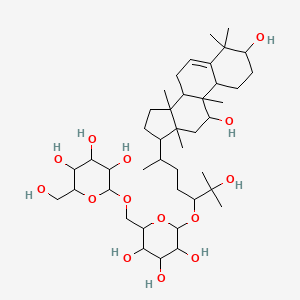

This compound is a component of the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. It is a type of cucurbitane glycoside, a family of compounds known for their sweet flavor and potential health benefits. This compound is a derivative of mogroside III, which can be transformed by human intestinal bacteria into mogroside II(A1) and the aglycone mogrol . This transformation is significant as it may influence the absorption and bioavailability of mogrosides in the human body.

Synthesis Analysis

The biosynthesis of mogrosides involves a series of enzymatic reactions starting from 2,3-oxidosqualene. Cucurbitadienol synthase (CbQ) is one of the key enzymes that catalyze the conversion of 2,3-oxidosqualene to cucurbitadienol, which is a precursor for various cucurbitane-type triterpenoid saponins, including mogrosides . Further modifications by cytochrome P450s and UDP glycosyltransferases (UGTs) lead to the formation of different mogrosides. Specifically, UGT74AC1 has been shown to glycosylate mogrol at the C-3 hydroxyl position to form mogroside IE .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using various spectroscopic techniques. NMR studies have been particularly useful in determining the structure of mogrol and its glycosides, providing detailed information about the chemical shifts and the effects of substituent groups on these shifts . The structure-taste relationships of mogrosides have also been studied, revealing that the number and stereoconfiguration of glucose groups are key factors in determining the sweet or bitter taste of these compounds .

Chemical Reactions Analysis

This compound can undergo biotransformation through the action of human intestinal bacteria. This process involves deglycosylation at specific positions on the mogroside molecule, leading to the formation of secondary glycosides and aglycones . These transformations are important for understanding the metabolism and potential health effects of mogrosides after consumption.

Physical and Chemical Properties Analysis

The physical and chemical properties of mogrosides, including this compound, are influenced by their glycosidic structure. These properties are crucial for their function as sweeteners and their pharmacological activities. For instance, the enzymatic conversion of bitter mogroside IIE into a sweet triterpenoid saponin mixture demonstrates the ability to modify the taste properties of these compounds through structural changes . Additionally, the pharmacokinetic profiles of mogrosides have been studied in type 2 diabetic mellitus (T2DM) rats, showing differences in absorption and metabolism compared to normal rats .

Applications De Recherche Scientifique

Mogroside IIA1 has a wide range of scientific research applications:

Chemistry: Used as a natural sweetener in food chemistry and as a model compound for studying glycoside hydrolysis.

Biology: Investigated for its antioxidant properties and its role in modulating metabolic pathways.

Medicine: Explored for its potential anti-diabetic, anti-cancer, and neuroprotective effects

Mécanisme D'action

Mogroside IIA1 exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-diabetic Effects: Modulates insulin secretion and improves glucose metabolism.

Anti-cancer Properties: Inhibits cancer cell proliferation and induces apoptosis through pathways involving reactive oxygen species and mitochondrial dysfunction.

Safety and Hazards

Orientations Futures

Mogrol has emerged as an important therapeutic candidate with multiple potential pharmacological properties . Controlling the temperature and related catalytic conditions may activate UGT94-289-3 and promote the accumulation of sweet mogrosides . This provides an effective method for improving the quality of Siraitia grosvenorii fruits and the accumulation of sweet mogrosides, as well as a new economical, green, and efficient method for producing sweet mogrosides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of mogroside IIA1 involves the extraction of mogrosides from the monk fruit. The process typically includes the following steps:

Extraction: The fruit is crushed, and the mogrosides are extracted using solvents such as ethanol or water.

Purification: The extract is then purified using techniques like column chromatography to isolate this compound.

Hydrolysis: Enzymatic hydrolysis can be employed to convert other mogrosides into this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of macroporous resins for adsorption and separation is common in industrial settings to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Mogroside IIA1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Hydrolysis: Enzymatic hydrolysis using β-glucosidase can deglycosylate this compound, leading to the formation of mogrol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: β-glucosidase is used under mild acidic conditions (pH 4) and moderate temperatures (30°C) for effective hydrolysis.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Hydrolysis Products: Mogrol and other deglycosylated derivatives.

Comparaison Avec Des Composés Similaires

Mogroside IIA1 is part of a family of mogrosides, which include:

Mogroside V: Known for its intense sweetness and similar health benefits.

Mogroside III: Exhibits anti-diabetic and antioxidant properties.

Mogrol: A deglycosylated derivative with neuroprotective effects

Uniqueness: this compound stands out due to its specific glycoside structure, which contributes to its unique sweetness profile and health benefits. Its combination of antioxidant, anti-diabetic, and anti-cancer activities makes it a compound of significant interest in various fields of research .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPTUAQJIALPLJ-NCHDIWMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88901-44-4 | |

| Record name | Mogroside II-A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE II-A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)

![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)